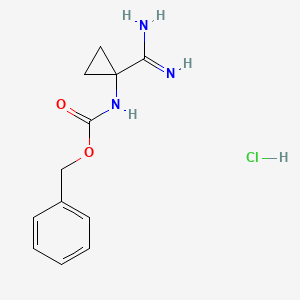
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound is known for its unique structure, which includes a benzyl group, a carbamimidoyl group, and a cyclopropyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Benzyl chloroformate+1-carbamimidoylcyclopropane→Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce cyclopropylcarbamate derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopropyl and carbamimidoyl groups.
Cyclopropyl carbamate: Contains the cyclopropyl group but lacks the benzyl and carbamimidoyl groups.
Carbamimidoyl derivatives: Compounds with similar carbamimidoyl groups but different substituents.
Uniqueness
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride is unique due to its combination of benzyl, carbamimidoyl, and cyclopropyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C12H16ClN3O2 |
|---|---|
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
benzyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,13,14)(H,15,16);1H |
InChI-Schlüssel |
SWQOMKOMBBRKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


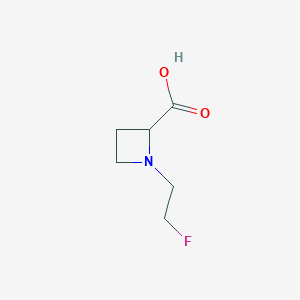
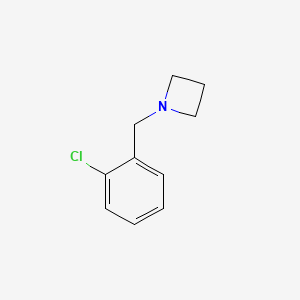
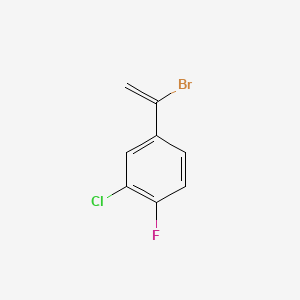
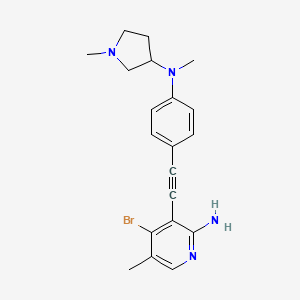
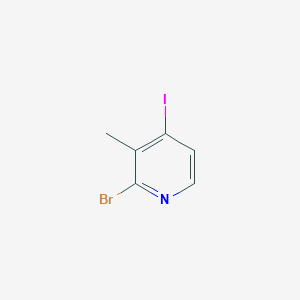
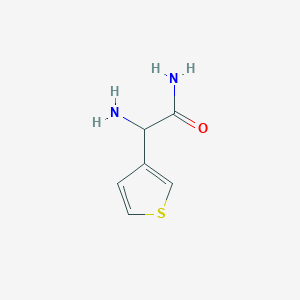
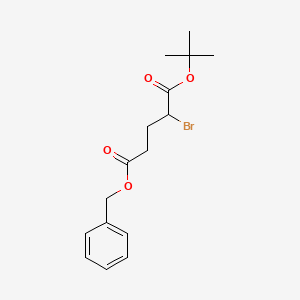
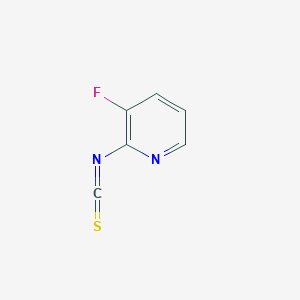
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)
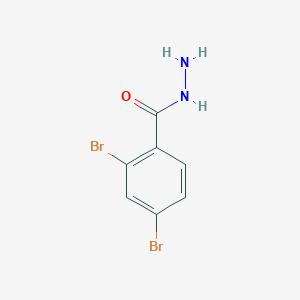
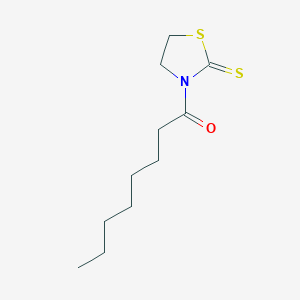
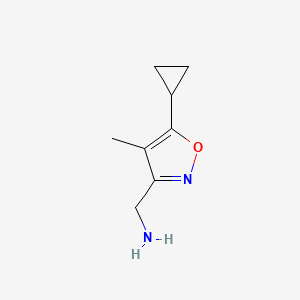
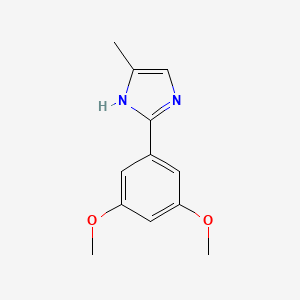
![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
